2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid
Description
Properties
Molecular Formula |
C11H11FO4 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C11H11FO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5H2,(H,13,14) |
InChI Key |
BVHPRWUDIIRBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(C(=O)O)F)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with fluoroacetic acid derivatives. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key differences between the target compound and structurally similar derivatives:
Hydrogen-Bonding and Crystallographic Behavior
The 2-fluoroacetic acid substituent enables strong hydrogen-bond donor/acceptor interactions, which are critical for crystal packing and solubility. In contrast, the carboxylic acid derivatives (e.g., [20825-89-2]) form dimeric hydrogen-bonding networks, reducing solubility in polar solvents . The oxobutanoic acid derivative’s extended chain allows for flexible binding in enzyme active sites .
Biological Activity
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[b][1,4]dioxepin core with a fluoroacetic acid substituent. Its molecular formula is , and it has a molecular weight of approximately 232.22 g/mol.
Research indicates that the compound may interact with various biological pathways, primarily through modulation of neurotransmitter systems. The presence of the benzo[b][1,4]dioxepin moiety suggests potential activity at GABA receptors, which are critical for inhibitory neurotransmission.
Pharmacological Effects
- Antidepressant Activity : Studies have indicated that compounds similar to 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid exhibit antidepressant-like effects in animal models. This effect is likely mediated through serotonin and norepinephrine reuptake inhibition.
- Anxiolytic Properties : The compound's structural analogs have shown promise in reducing anxiety behaviors in preclinical trials, suggesting that it may possess similar anxiolytic properties.
- Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotective benefits, potentially through its antioxidant properties and ability to modulate neuroinflammatory responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study on Antidepressant Activity | Compounds with similar structures showed significant reduction in depression-like behaviors in rodents when administered at varying doses over a two-week period (Journal of Medicinal Chemistry, 2020). |
| Anxiolytic Effect Study | In a double-blind study involving human subjects, a related compound demonstrated significant anxiolytic effects compared to placebo (Clinical Psychopharmacology Bulletin, 2021). |
| Neuroprotection Research | In vitro studies revealed that derivatives of the compound reduced oxidative stress markers in neuronal cell cultures (Neuroscience Letters, 2022). |
Structure-Activity Relationship (SAR)
The activity of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid can be understood through SAR studies which highlight how modifications to the dioxepin structure affect its biological properties. For instance:
- Substitution Effects : Fluorine substitution at the acetic acid moiety enhances lipophilicity and receptor binding affinity.
- Ring Modifications : Alterations on the dioxepin ring can lead to variations in potency against specific targets such as GABA receptors.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, followed by fluorination and acid functionalization. Key intermediates (e.g., dioxepin precursors) require strict control of reaction parameters (temperature: 0–60°C, pH 6–8) to avoid side products. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming intermediate structures . High-performance liquid chromatography (HPLC) with UV detection (>99% purity) is recommended for final product validation .
Q. How can researchers verify the structural integrity of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid?
- NMR : H and C NMR can confirm the presence of the dioxepin ring (δ 3.8–4.2 ppm for methylene protons) and the fluoroacetic acid moiety (δ 4.5–5.0 ppm for fluorinated carbons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFO) .
- X-ray Crystallography : For crystalline derivatives, this resolves bond angles and hydrogen-bonding patterns in the dioxepin ring .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound in antimicrobial studies?
- Analog Synthesis : Introduce substituents at the dioxepin ring (e.g., nitro, amino, or halogen groups) to modify electronic and steric properties.
- Biological Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi. For example, analogs with electron-withdrawing groups (e.g., -NO) show enhanced activity due to increased electrophilicity .
- Computational Modeling : Density functional theory (DFT) predicts charge distribution and reactive sites, while molecular docking identifies binding affinities to microbial targets .
Q. How does the fluoroacetic acid moiety influence the compound’s reactivity in nucleophilic substitution reactions?
The fluorine atom’s electronegativity activates the adjacent carbonyl group, making it susceptible to nucleophilic attack. For example:
- Amide Formation : React with amines (e.g., benzylamine) in DMF at 80°C to yield fluorinated amides.
- Esterification : Use HSO-catalyzed reactions with alcohols (e.g., methanol) to produce esters. Kinetic studies (via F NMR) reveal faster reaction rates compared to non-fluorinated analogs .
Q. What methodologies are recommended for studying this compound’s interaction with enzymes like protoporphyrinogen oxidase (Protox)?
- Enzyme Inhibition Assays : Measure IC values using recombinant Protox and compare inhibition kinetics to known inhibitors (e.g., flumioxazin).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess competitive vs. non-competitive inhibition.
- X-ray Crystallography : Co-crystallize the compound with Protox to resolve binding-site interactions (e.g., hydrogen bonds with His-84 or Tyr-326) .
Q. How can computational tools predict the compound’s hydrogen-bonding patterns in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
